molecular formula C17H19N3O B1401909 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde CAS No. 1779121-65-1

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde

Cat. No.: B1401909
CAS No.: 1779121-65-1
M. Wt: 281.35 g/mol
InChI Key: XUEUNMGHYFRSBT-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is a synthetically valuable organic compound that serves as a key intermediate for researchers in medicinal chemistry and drug discovery. It features a benzylpiperazine moiety, a privileged structure in pharmacology, linked to an isonicotinaldehyde group which provides a reactive site for further chemical transformations . The 4-benzylpiperazine scaffold is recognized for its significant role in the design of biologically active molecules. Scientific literature indicates that derivatives containing this fragment have been investigated for a broad spectrum of therapeutic activities. For instance, similar compounds have demonstrated notable antimicrobial properties against various bacterial and fungal strains . Furthermore, research on analogous structures has shown potential for central nervous system (CNS) activity, with some derivatives acting as acetylcholinesterase (AChE) inhibitors, making them candidates for the study of neurodegenerative conditions like Alzheimer's disease . Other studies on benzylpiperazine-based molecules report explored anti-inflammatory and analgesic effects . The aldehyde functional group on the pyridine ring in this compound makes it a particularly versatile building block. Researchers can utilize this group in numerous reactions, such as reductive amination or condensation, to create libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-14-16-6-7-18-12-17(16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEUNMGHYFRSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CN=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde typically involves the reaction of 4-benzylpiperazine with isonicotinaldehyde. One common method is the reductive amination of isonicotinaldehyde with 4-benzylpiperazine using sodium cyanoborohydride as the reducing agent in methanol . The reaction is carried out under mild conditions, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Benzylpiperazin-1-yl)isonicotinic acid.

    Reduction: 3-(4-Benzylpiperazin-1-yl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s closest analogs include derivatives of cinnoline and triazole-thione scaffolds substituted with benzylpiperazine or fluorophenylpiperazine groups. Key structural differences and their implications are summarized below:

Table 1: Comparison of Key Analogs
Compound Name Core Structure Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm)
3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) Cinnoline R1 = F, R2 = CH₃ 85 148–150 8.76 (s, 1H, H-5), 3.82 (s, 3H, CH₃)
3-(4-Benzylpiperazin-1-yl)-6-chloro-4-methylcinnoline (9c) Cinnoline R1 = Cl, R2 = CH₃ 82 162–164 8.80 (s, 1H, H-5), 3.85 (s, 3H, CH₃)
3-(4-Benzylpiperazin-1-yl)-6-bromo-4-methylcinnoline (9d) Cinnoline R1 = Br, R2 = CH₃ 78 170–172 8.82 (s, 1H, H-5), 3.88 (s, 3H, CH₃)
3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) Cinnoline R1 = H, R2 = 4-F-C₆H₄ 78 136–138 8.70 (s, 1H, H-5), 6.95–7.10 (m, 4H, Ar-H)
3-(Adamantan-1-yl)-4-ethyl-1-{[(4-(2-methoxyphenylpiperazin-1-yl)]methyl}-1H-1,2,4-triazole-5(4H)-thione Triazole-thione R1 = Adamantyl, R2 = 2-MeO-C₆H₄ 72* 185–187* 1.50–1.80 (m, 15H, Adamantyl), 3.75 (s, 3H, OCH₃)

*Data inferred from related triazole derivatives in .

Key Observations:

  • Halogen Effects: Halogen substituents (F, Cl, Br) at the 6-position of cinnoline increase melting points (148°C to 172°C) and slightly alter ¹H-NMR shifts due to electronegativity differences.
  • Piperazine Substitution : Replacing benzylpiperazine with 4-fluorophenylpiperazine (10a) reduces melting points (136°C vs. 148–172°C), likely due to reduced hydrophobicity.
  • Core Structure: Triazole-thione derivatives () exhibit higher melting points (185–187°C) compared to cinnolines, attributed to stronger intermolecular interactions from the thione group.

Spectral and Analytical Data

  • ¹H-NMR : Benzylpiperazine protons resonate at δ 2.50–3.60 (piperazine CH₂) and δ 4.50–4.70 (N-CH₂-Ph), consistent across analogs.
  • HRMS : All compounds show precise mass matches (<5 ppm error), confirming purity.

Research Findings and Implications

Synthetic Efficiency: Benzylpiperazine-substituted cinnolines (9b–9d) exhibit higher yields (78–85%) compared to fluorophenylpiperazine analogs (78%), suggesting better stability of the benzyl group during synthesis.

Structural Flexibility: The piperazine moiety’s adaptability allows integration into diverse scaffolds (cinnoline, triazole-thione), highlighting its role in drug design.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or coupling reactions. For example, reductive amination of isonicotinaldehyde derivatives with 4-benzylpiperazine using NaBH₄ as a reducing agent under acidic conditions yields the target compound . Optimization involves adjusting solvent systems (e.g., ethanol or dichloromethane), reaction temperature (room temperature to 60°C), and stoichiometric ratios of aldehyde to amine (1:1.2 molar ratio). Purification via recrystallization (e.g., diisopropyl ether-isopropyl alcohol) improves yield (up to 70%) and purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : Confirms the presence of aldehyde protons (~9.8 ppm) and benzylpiperazine aromatic signals.
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values within ±0.003 Da) .
  • Melting Point Analysis : Ensures purity (e.g., 73–75°C for related hydrazide derivatives) .
  • Elemental Analysis : Matches calculated and observed C/H/N ratios to verify stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., unexpected NMR peaks or HRMS discrepancies)?

Contradictions may arise from impurities, tautomerism, or regioisomer formation. Strategies include:

  • Crystallographic Validation : Using SHELX software for single-crystal X-ray diffraction to unambiguously assign the structure .
  • DEPT/HSQC NMR Experiments : Differentiating between overlapping signals in complex spectra.
  • Isotopic Labeling or Derivatization : Confirming reactive sites (e.g., aldehyde group reactivity) .

Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?

  • Substituent Variation : Replacing the benzyl group with fluorophenyl or cyclohexyl moieties alters electronic properties and bioactivity .
  • Scaffold Hybridization : Incorporating thiosemicarbazone or triazole groups (e.g., as in isonicotinaldehyde thiosemicarbazones) enhances metal-binding capacity .
  • Pharmacophore Modeling : Computational tools predict binding interactions, guiding synthesis of analogs with improved target affinity .

Q. How do reaction conditions influence regioselectivity in the synthesis of isonicotinaldehyde derivatives?

Regioselectivity depends on:

  • Catalytic Systems : TFA or HCl catalysis directs reductive amination to specific amine sites .
  • Steric Effects : Bulky substituents on the aldehyde or piperazine precursor favor specific isomer formation.
  • Temperature Control : Lower temperatures (<40°C) reduce side reactions in multi-step syntheses .

Methodological Considerations

Q. What are the best practices for ensuring compound stability during storage and handling?

  • Storage : Lyophilize and store at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.
  • Solvent Compatibility : Use anhydrous DMSO or ethanol for solubility studies; avoid protic solvents for long-term storage .

Q. How can computational methods complement experimental data in studying this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde
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3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde

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